3-(4-FLUOROBENZOYL)-4-[(MORPHOLIN-4-YL)METHYL]-1-BENZOFURAN-5-OL
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Overview
Description
3-(4-FLUOROBENZOYL)-4-[(MORPHOLIN-4-YL)METHYL]-1-BENZOFURAN-5-OL is a complex organic compound that features a benzofuran core substituted with a fluorophenyl group, a hydroxy group, and a morpholinomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-FLUOROBENZOYL)-4-[(MORPHOLIN-4-YL)METHYL]-1-BENZOFURAN-5-OL typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluorophenyl Group: This step often involves a Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound.
Addition of the Morpholinomethyl Group: This can be done through nucleophilic substitution reactions where a morpholine derivative is introduced.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(4-FLUOROBENZOYL)-4-[(MORPHOLIN-4-YL)METHYL]-1-BENZOFURAN-5-OL can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions can be facilitated by reagents like halogens (e.g., Br₂) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the ketone group would yield an alcohol.
Scientific Research Applications
3-(4-FLUOROBENZOYL)-4-[(MORPHOLIN-4-YL)METHYL]-1-BENZOFURAN-5-OL has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals due to its potential biological activity.
Materials Science: The compound’s unique structure may make it useful in the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes, particularly those involving its molecular targets.
Mechanism of Action
The mechanism of action of 3-(4-FLUOROBENZOYL)-4-[(MORPHOLIN-4-YL)METHYL]-1-BENZOFURAN-5-OL involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
(4-Fluorophenyl)(pyridin-4-yl)methanone: This compound shares the fluorophenyl group but has a different core structure.
Indole Derivatives: Compounds containing the indole nucleus have diverse biological activities and are of wide interest in medicinal chemistry.
Uniqueness
3-(4-FLUOROBENZOYL)-4-[(MORPHOLIN-4-YL)METHYL]-1-BENZOFURAN-5-OL is unique due to its specific combination of functional groups and its benzofuran core. This unique structure may confer specific biological activities and properties that are not found in similar compounds.
Properties
Molecular Formula |
C20H18FNO4 |
---|---|
Molecular Weight |
355.4g/mol |
IUPAC Name |
(4-fluorophenyl)-[5-hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl]methanone |
InChI |
InChI=1S/C20H18FNO4/c21-14-3-1-13(2-4-14)20(24)16-12-26-18-6-5-17(23)15(19(16)18)11-22-7-9-25-10-8-22/h1-6,12,23H,7-11H2 |
InChI Key |
PDJHHZTWCCGMNN-UHFFFAOYSA-N |
SMILES |
C1COCCN1CC2=C(C=CC3=C2C(=CO3)C(=O)C4=CC=C(C=C4)F)O |
Canonical SMILES |
C1COCCN1CC2=C(C=CC3=C2C(=CO3)C(=O)C4=CC=C(C=C4)F)O |
Origin of Product |
United States |
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